molecular formula C10H9ClN2O2 B094381 Ethyl 5-chloro-1H-indazole-3-carboxylate CAS No. 1081-05-6

Ethyl 5-chloro-1H-indazole-3-carboxylate

Cat. No. B094381
CAS RN: 1081-05-6
M. Wt: 224.64 g/mol
InChI Key: RYZAFUIELFHCSW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-indazole-3-carboxylate is a compound with the molecular formula C10H9ClN2O2 . Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-1H-indazole-3-carboxylate involves a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable .

Scientific Research Applications

Anti-Inflammatory Applications

Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential . These compounds showed high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Applications

Indazole compounds have also been reported to exhibit antimicrobial activities . The specific mechanisms of action and the spectrum of microbes against which these compounds are effective are areas of ongoing research.

Anti-HIV Applications

Indazole derivatives have shown potential as anti-HIV agents . The specific mechanisms through which these compounds inhibit HIV replication and the stages of the HIV life cycle they target are subjects of ongoing investigation.

Anticancer Applications

Indazole derivatives, such as 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, have demonstrated the ability to inhibit cell growth with GI50 values in the 0.041–33.6 μM range . They have been found to be particularly effective against colon and melanoma cell lines .

Hypoglycemic Applications

Indazole compounds have been found to possess hypoglycemic activities . These compounds could potentially be used in the treatment of diabetes and other conditions characterized by high blood sugar levels.

Antiprotozoal Applications

Indazole derivatives have shown potential as antiprotozoal agents . These compounds could potentially be used in the treatment of diseases caused by protozoan parasites.

Antihypertensive Applications

Indazole compounds have been found to possess antihypertensive properties . These compounds could potentially be used in the management of high blood pressure.

Other Applications

In addition to the above, indazole derivatives have been found to possess a wide variety of other biological properties . These include antifungal, antibacterial, and antitumor activities . The specific mechanisms of action and the range of conditions these compounds could potentially be used to treat are subjects of ongoing research.

Mechanism of Action

Target of Action

Ethyl 5-chloro-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The primary targets of indazole derivatives are often associated with these biological activities. For instance, one indazole derivative, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth, being very effective against colon and melanoma cell lines .

Mode of Action

For example, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The specific interaction of Ethyl 5-chloro-1H-indazole-3-carboxylate with its targets would likely depend on the specific biological activity it exhibits.

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are involved in inflammation and other immune responses.

Pharmacokinetics

It is noted that the compound has high gi absorption , which suggests that it may have good bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that the compound may have anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other effects . For instance, the indazole derivative 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth, being very effective against colon and melanoma cell lines .

properties

IUPAC Name

ethyl 5-chloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZAFUIELFHCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506968
Record name Ethyl 5-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-1H-indazole-3-carboxylate

CAS RN

1081-05-6
Record name Ethyl 5-chloro-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1081-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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